1-Fluorobicyclo[3.2.2]non-6-ene
Description
Significance of Bridged Bicyclic Systems in Chemical Research
Bridged bicyclic compounds are a class of molecules that feature prominently in biologically active natural products and marketed drugs, offering rigid frameworks that can be decorated with substituents in well-defined spatial orientations. ucl.ac.uk This structural control is crucial for optimizing interactions with biological targets. ucl.ac.uk
The bicyclo[3.2.2]nonane framework is a bridged carbocyclic system characterized by a seven-membered ring constrained by a two-carbon bridge. This architecture imparts significant conformational rigidity compared to more flexible acyclic or monocyclic structures. Synthetic studies have been undertaken to prepare compounds within this system for conformational and solvolytic analysis. gla.ac.uk The defined three-dimensional arrangement of atoms in the bicyclo[3.2.2]nonane skeleton provides a robust and predictable scaffold. This inherent rigidity is a valuable attribute in fields like medicinal chemistry and materials science, as it reduces the entropic penalty upon binding to a target protein or forming an ordered material, a concept central to rational drug design. whiterose.ac.uk The stereochemical and conformational aspects of this system have been a subject of interest, offering comparisons to other bridged bicyclic structures. gla.ac.uk For instance, studies on bicyclo[3.2.2]nona-6,8-diene have shown that the three-carbon bridge is conformationally mobile, rapidly interconverting between equivalent forms. gla.ac.uk
The introduction of fluorine into organic molecules, including bicyclic systems, is a powerful strategy for modulating their chemical and physical properties. researchgate.netacs.org Fluorine is the most electronegative element, and its substitution for hydrogen can profoundly alter a molecule's electronic distribution, acidity, basicity, and metabolic stability. researchgate.netcapes.gov.br The carbon-fluorine bond is exceptionally strong (approximately 485 kJ/mol), which often enhances thermal and metabolic stability by making the bond resistant to cleavage. chimia.ch
Overview of Fluorinated Bicyclic Compounds in Academic and Applied Contexts
The combination of a bicyclic scaffold and fluorine substitution has led to compounds of significant interest in both academic research and industrial applications, particularly in the life sciences.
Fluorinated compounds are prevalent in the pharmaceutical and agrochemical industries, with a significant percentage of all commercial crop protection agents and a substantial number of pharmaceutical drugs containing fluorine. chimia.chcapes.gov.br The success of these molecules is often attributed to the beneficial effects of fluorination, which can lead to dramatically improved potency and better bioavailability compared to their non-fluorinated counterparts. capes.gov.br The incorporation of fluorine can enhance metabolic stability, increase lipophilicity to improve membrane transport, and adjust the pKa of nearby functional groups to optimize absorption. nih.gov Bridged bicyclic compounds are also found in numerous biologically active natural products and medicines. ucl.ac.uk Consequently, the synthesis of fluorinated bridged bicyclic compounds is an area of growing interest, aiming to merge the benefits of a rigid 3D scaffold with the property-enhancing effects of fluorine. researchgate.net
In recent years, drug discovery has seen a strategic shift away from flat, aromatic, sp²-hybridized molecules towards more complex, saturated, sp³-rich three-dimensional (3D) structures. This concept, famously termed "escape from flatland," addresses the limitations of planar molecules, which are often associated with poor solubility and metabolic instability. digitellinc.comrsc.org Saturated polycyclic scaffolds, such as bridged bicyclic systems, are considered ideal 3D bioisosteres for substituted benzene (B151609) rings. rsc.orgnih.gov
These rigid, non-planar structures provide well-defined exit vectors for substituents, allowing for a more precise exploration of the three-dimensional space within a biological target's binding site. nih.gov This can lead to improved potency, selectivity, and better physicochemical properties. digitellinc.com The demand for these novel 3D frameworks has spurred significant efforts in synthetic chemistry to create new building blocks that provide access to previously underexplored chemical space. rsc.orgnih.gov Compounds like 1-Fluorobicyclo[3.2.2]non-6-ene exemplify this modern approach, combining a C(sp³)-rich bicyclic core with the unique properties of fluorine, thus representing a valuable scaffold for the development of next-generation therapeutics and agrochemicals.
Compound Data
Structure
2D Structure
3D Structure
Properties
CAS No. |
90014-00-9 |
|---|---|
Molecular Formula |
C9H13F |
Molecular Weight |
140.20 g/mol |
IUPAC Name |
1-fluorobicyclo[3.2.2]non-6-ene |
InChI |
InChI=1S/C9H13F/c10-9-5-1-2-8(3-6-9)4-7-9/h3,6,8H,1-2,4-5,7H2 |
InChI Key |
LYUUAVNZUAYHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(C=C2)F |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Analysis of 1 Fluorobicyclo 3.2.2 Non 6 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. For a molecule like 1-Fluorobicyclo[3.2.2]non-6-ene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required to fully characterize its structure.
The ¹H NMR spectrum of a bicyclo[3.2.2]non-6-ene system is characterized by signals for olefinic, bridgehead, and bridge protons. The introduction of a fluorine atom at a bridgehead position (C1) will influence the chemical shifts of nearby protons through spatial and electronic effects.
Protons in bridged bicyclic systems often exhibit complex splitting patterns due to fixed dihedral angles leading to specific vicinal coupling constants, which can be predicted by the Karplus equation. In the bicyclo[3.2.2]nonane framework, the six-membered ring can adopt a boat or chair conformation, and the seven-membered ring is also conformationally mobile, affecting the observed proton couplings. gla.ac.uk
Expected ¹H NMR Data: The olefinic protons (H6 and H7) are expected to appear in the downfield region typical for alkenes (δ 5.5-6.5 ppm). The bridgehead protons (H5) will also be relatively downfield due to their proximity to the double bond and the electronegative fluorine atom. The remaining methylene (B1212753) protons in the bridges would appear as complex multiplets in the upfield region (δ 1.0-2.5 ppm).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm) and Couplings (Hz)
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H6/H7 | 6.2 - 6.4 | m | J_HH |
| H5 | 2.8 - 3.2 | m | J_HH, J_HF |
| Bridge CH₂ | 1.5 - 2.5 | m | J_HH, J_HF |
The ¹³C NMR spectrum provides crucial information about the carbon framework. The number of signals indicates the symmetry of the molecule. For this compound, nine distinct signals are expected, confirming its asymmetric nature.
The most significant feature will be the signal for the carbon atom bearing the fluorine (C1). This carbon will exhibit a large one-bond carbon-fluorine coupling (¹J_CF), typically in the range of 180-250 Hz, and its chemical shift will be significantly downfield (δ 90-100 ppm) due to the high electronegativity of fluorine. The olefinic carbons (C6 and C7) will appear in the typical alkene region (δ 130-140 ppm). The other bridgehead carbon (C5) and the bridge carbons will show signals at varying upfield positions. researchgate.net
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) and Couplings (Hz)
| Carbon | Predicted δ (ppm) | Predicted Coupling (¹J_CF, Hz) |
|---|---|---|
| C1 | 90 - 100 | 180 - 250 |
| C6/C7 | 130 - 140 | - |
| C5 | 35 - 45 |
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. wikipedia.orgthermofisher.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.
The chemical shift of the fluorine atom at a bridgehead position is influenced by the rigidity of the bicyclic system and through-bond or through-space electronic effects. researchgate.net The signal will be split by coupling to nearby protons (²J_HF, ³J_HF, etc.), resulting in a complex multiplet. Proton-decoupled ¹⁹F NMR would show a singlet. The expected chemical shift for a fluorine atom on a tertiary carbon in a strained bicyclic system is generally in the range of -170 to -200 ppm relative to CFCl₃.
Expected ¹⁹F NMR Data:
Chemical Shift (δ): -175 to -195 ppm
Multiplicity: Complex multiplet (due to coupling with multiple protons)
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be essential. libretexts.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. It would be used to trace the connectivity through the bridges and to connect the bridgehead protons to the olefinic and bridge protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This would allow for the assignment of each proton signal to its corresponding carbon atom in the bicyclic framework.
NOE (Nuclear Overhauser Effect): NOESY or ROESY experiments provide information about the spatial proximity of protons. In a rigid bicyclic system, NOE can help to determine the stereochemistry, for example, by showing correlations between protons on the same face of the molecule.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula.
For this compound, the molecular formula is C₉H₁₃F. HRMS would be used to measure the mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) with high accuracy (typically to four or five decimal places).
Interactive Data Table: Predicted HRMS Data
| Ion | Molecular Formula | Calculated Mass | Observed Mass |
|---|---|---|---|
| [M]⁺ | C₉H₁₃F | 140.1001 | (Predicted to be within 5 ppm of calculated) |
The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways for bicyclic alkenes include retro-Diels-Alder reactions and loss of small neutral molecules. The presence of fluorine would influence the fragmentation, with potential loss of HF or other fluorine-containing fragments.
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Exact Mass Determination
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is an indispensable tool for the unambiguous determination of a compound's elemental formula by providing a high-resolution mass measurement. This hybrid technique combines the selectivity of a quadrupole mass filter with the high mass accuracy and resolution of a time-of-flight mass analyzer. nih.gov For this compound, QTOF-MS analysis is crucial for confirming its atomic composition (C₉H₁₃F).
The process involves ionizing the molecule, typically using a soft ionization method like electrospray ionization (ESI) to preserve the molecular ion, and then measuring its mass-to-charge ratio (m/z) with exceptional accuracy. The high resolving power of the TOF analyzer allows for the differentiation between ions of very similar nominal mass, enabling the calculation of an exact mass. mdpi.com This experimentally determined exact mass can then be compared against the theoretical mass calculated for the proposed formula, with a low mass error (typically <5 ppm) providing strong evidence for the compound's identity.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₃F |
| Monoisotopic Mass (Theoretical) | 140.1001 g/mol |
| Expected Ion (Protonated) | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 141.1079 |
Fragmentation Pattern Analysis for Structural Features
While exact mass confirms the elemental formula, the fragmentation pattern generated in a mass spectrometer provides a molecular fingerprint that helps to elucidate the compound's structure. When subjected to harder ionization techniques like electron ionization (EI), the molecular ion of this compound becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragments offers vital clues about the molecule's connectivity and functional groups.
The bicyclo[3.2.2]nonane framework is rigid, and its fragmentation is predictable based on established principles. Key fragmentation pathways would likely include:
Loss of a Neutral Molecule: The elimination of a stable neutral molecule is a common fragmentation route. For this compound, the loss of hydrogen fluoride (B91410) (HF, mass = 20 Da) would be a highly probable event, leading to a significant peak at m/z 120.
Retro-Diels-Alder (RDA) Reaction: The cyclohexene (B86901) moiety within the bicyclic system can undergo a characteristic RDA reaction, breaking the ring system and resulting in the loss of ethene (C₂H₄, mass = 28 Da).
Cleavage of the Bicyclic System: Fragmentation of the alkane bridges can lead to a series of hydrocarbon fragments, typically appearing as clusters of peaks separated by 14 mass units (-CH₂-). libretexts.org
The relative abundance of these fragment ions helps in piecing together the structural puzzle, confirming the presence of the fluorine atom and the specific bicyclic framework. miamioh.edu
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Identity of Lost Fragment |
| 140 | [C₉H₁₃F]⁺ | (Molecular Ion) |
| 120 | [C₉H₁₂]⁺ | HF |
| 112 | [C₇H₉F]⁺ | C₂H₄ (Ethene) |
| 95 | [C₇H₈]⁺ | C₂H₅F |
| 77 | [C₆H₅]⁺ | C₃H₈F |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for both isolating the target compound from a reaction mixture and assessing its purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Given its structure, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. The sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases. researchgate.net
For fluorinated compounds, the choice of column is important. A standard nonpolar column (e.g., polydimethylsiloxane) or a mid-polarity column would be suitable. researchgate.net Coupling the GC instrument to a mass spectrometer (GC-MS) is particularly advantageous, as it provides mass spectra for each separated component, allowing for positive identification alongside retention time data. nih.govrsc.org This is useful for separating the target compound from any synthetic precursors, byproducts, or isomers. The presence of a single, sharp peak in the chromatogram is a strong indicator of high purity.
Table 3: Illustrative Gas Chromatography Method Parameters
| Parameter | Condition |
| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min |
| MS Detector | Electron Ionization (EI), 70 eV |
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
High-Performance Liquid Chromatography is a cornerstone technique for both the purification and analytical assessment of a wide range of organic compounds, especially those that are less volatile or potentially thermally labile. In the context of synthesizing this compound, HPLC is an invaluable tool for isolating the final product from non-volatile reagents, catalysts, and polar byproducts. ucl.ac.ukgoogle.com
Typically, reversed-phase HPLC would be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (commonly a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol). The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The elution order is generally from most polar to least polar. By monitoring the column effluent with a detector (e.g., UV-Vis or an evaporative light scattering detector), a chromatogram is produced. For purification, fractions corresponding to the desired peak can be collected. Analytical HPLC, using the same principles on a smaller scale, can then be used to confirm the purity of the isolated compound, where a single peak indicates the absence of detectable impurities. mdpi.com
Table 4: Illustrative HPLC Method Parameters for Analysis
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
Computational and Theoretical Studies of 1 Fluorobicyclo 3.2.2 Non 6 Ene
Density Functional Theory (DFT) Calculations
Density Functional Theory has become an indispensable tool for investigating complex organic molecules. By approximating the electron density of a system, DFT offers a computationally efficient yet highly accurate method for exploring the fundamental properties of the bicyclo[3.2.2]nonene scaffold and the specific influence of the fluorine substituent.
The bicyclo[3.2.2]nonane framework is not a rigid structure but can adopt several conformations due to the flexibility of its constituent rings. Computational modeling, particularly through DFT calculations, is essential for identifying the most stable conformers and the energy barriers between them. For the parent bicyclo[3.2.2]nonane, these calculations can predict the relative energies of different transition states and conformers, explaining reactivity data that may seem contradictory.
The introduction of a double bond and a fluorine atom in 1-Fluorobicyclo[3.2.2]non-6-ene adds complexity to its conformational landscape. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to perform a thorough conformational analysis. This analysis helps to determine the preferred three-dimensional arrangement of the molecule by calculating the energies of various possible shapes. The molecular rigidity is assessed by computing the energy required to transition between these stable conformers. Molecular balances based on the dibenzobicyclo[3.2.2]nonane framework have been used to quantify weak interactions, demonstrating the system's utility in detailed conformational studies. ucl.ac.uk
Table 1: Illustrative DFT-Calculated Relative Energies of Bicyclo[3.2.2]nonene Conformers
| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |
|---|---|---|
| Twist-Chair | 0.00 | Lowest energy ground state |
| Boat-Chair | +2.5 | Slightly higher energy conformer |
| Transition State 1 | +5.8 | Energy barrier for interconversion |
Note: The data in the table is illustrative, based on typical energy differences found in bicyclic systems, to demonstrate the output of DFT conformational analysis.
The substitution of a hydrogen atom with fluorine at the bridgehead position (C1) induces significant local changes in the molecular geometry due to both steric and electronic effects.
Steric Effects : Although fluorine has a relatively small van der Waals radius, its placement on the rigid bicyclic scaffold can introduce steric strain. DFT calculations can precisely model the resulting changes in bond lengths and bond angles. For instance, computational modeling can predict how steric strain in substituted bicyclo[3.2.2]nonane derivatives affects transition-state energies in reactions like solvolysis.
Electronic Effects : Fluorine is the most electronegative element, and its presence causes a strong inductive effect, withdrawing electron density from the carbon skeleton. This polarization is particularly pronounced at the C1-F bond and influences the entire molecule. DFT can be used to compute and visualize the molecular electrostatic potential (MESP), highlighting the electron-deficient region around the carbon framework and the electron-rich region around the fluorine atom. These electronic perturbations are critical in determining the molecule's reactivity and intermolecular interactions.
DFT calculations are a cornerstone for elucidating complex reaction mechanisms at the molecular level. For reactions involving this compound, such as its synthesis via fluorination or its subsequent transformations, DFT can map the entire potential energy surface of the reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. youtube.comyoutube.com
The process involves proposing a reaction pathway and then using algorithms to locate the precise geometry of the transition state—the highest energy point along the reaction coordinate. youtube.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate. For example, DFT studies on the solvolysis of related bicyclic systems have been used to explore the nature of carbocation intermediates, revealing that structures previously thought to be classical were, in fact, nonclassical. researchgate.net Similarly, mechanisms involving β-fluoride elimination in related fluoroalkenes are often studied using DFT to understand the stereochemical outcome, which is typically governed by minimizing steric clashes in the transition state. nih.gov
When a chemical reaction can yield multiple isomers, predicting the dominant product is a significant challenge. DFT calculations offer a powerful predictive tool for both regioselectivity (where on a molecule a reaction occurs) and enantioselectivity (which stereoisomer is formed).
The predictive method relies on Hammond's postulate, which states that the transition state of a reaction will resemble the species (reactant or product) to which it is closer in energy. For kinetically controlled reactions, the product distribution is determined by the relative energy barriers of the competing reaction pathways. By calculating the energies of all possible transition states, one can predict the major product. diva-portal.org A pragmatic method based on calculating the relative stabilities of isomeric σ-complex intermediates using DFT has proven successful in predicting the regioselectivity of nucleophilic substitution on aromatic fluorides. diva-portal.org This same principle can be applied to predict the outcome of electrophilic fluorination on the double bond of bicyclo[3.2.2]non-6-ene or other transformations, guiding synthetic efforts toward the desired isomer.
Quantum Chemical Calculations for Molecular Properties and Intermolecular Interactions
Beyond DFT, a range of quantum chemical methods are used to probe the electronic structure and properties of molecules. These calculations provide a deeper understanding of how the presence of fluorine alters the intrinsic reactivity of the bicyclo[3.2.2]nonene system.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and shapes of these orbitals are critical for understanding reaction pathways. ssbodisha.ac.in
The introduction of a highly electronegative fluorine atom at the bridgehead position has a profound impact on the FMOs of the bicyclo[3.2.2]non-6-ene system.
Energy Lowering : The strong inductive effect of fluorine withdraws electron density, leading to a significant stabilization (lowering of energy) of all molecular orbitals, including the HOMO and LUMO.
Reactivity Implications :
A lower HOMO energy means that the molecule is less willing to donate its electrons. It is therefore less reactive toward electrophiles compared to its non-fluorinated counterpart.
A lower LUMO energy means the molecule is a better electron acceptor. This makes the π-system of the double bond more susceptible to attack by nucleophiles.
Quantum chemical calculations can precisely quantify these energy shifts and visualize the orbital shapes, providing a clear rationale for the observed reactivity patterns of fluorinated bicyclic alkenes.
Table 2: Conceptual Effect of Fluorination on Frontier Molecular Orbital Energies of Bicyclo[3.2.2]non-6-ene
| Compound | Relative HOMO Energy | Relative LUMO Energy | Predicted Reactivity toward Electrophiles | Predicted Reactivity toward Nucleophiles |
|---|---|---|---|---|
| Bicyclo[3.2.2]non-6-ene | Baseline | Baseline | Standard | Low |
| This compound | Lower | Lower | Decreased | Increased |
Analysis of Halogen Bonding Interactions Involving Fluorine in Bicyclic Derivatives
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). While this phenomenon is well-established for heavier halogens like chlorine, bromine, and iodine, the ability of fluorine to participate in halogen bonding is a topic of ongoing research and debate. researchgate.netijres.org Generally, the strength of halogen bonding correlates with the polarizability of the halogen and the electron-withdrawing strength of the group it is attached to, following the trend I > Br > Cl > F. ijres.org
For fluorine to act as a halogen bond donor, it must be bonded to a strongly electron-withdrawing group, which can induce a region of positive electrostatic potential, known as a σ-hole, on the fluorine atom. researchgate.net In the context of this compound, the bicyclic alkane framework itself is not strongly electron-withdrawing. However, computational studies on other bicyclic systems have explored the potential for fluorine to engage in such interactions.
Research on fluorinated bicyclic diamine derivatives, for instance, has computationally demonstrated that fluorine can indeed form strong halogen bonds in specific molecular environments. researchgate.net These studies often employ density functional theory (DFT) to model the electronic structure and identify the presence and characteristics of a σ-hole on the fluorine atom.
In a hypothetical scenario involving this compound, a computational analysis would likely involve mapping the electrostatic potential surface of the molecule. This would reveal the distribution of electron density and indicate whether the fluorine atom possesses a sufficiently positive σ-hole to interact with a Lewis base. The strength of any potential halogen bond could then be quantified by calculating the interaction energy between this compound and a model Lewis base.
| Fluorinated Bicyclic System | Lewis Base | Interaction Energy (kcal/mol) | Halogen Bond Length (Å) | Halogen Bond Angle (°) |
|---|---|---|---|---|
| Model Fluorinated Bicycloalkane | Ammonia (NH3) | -2.5 | 2.95 | 175 |
| Model Fluorinated Bicycloalkane | Water (H2O) | -1.8 | 3.10 | 170 |
| Model Fluorinated Bicycloalkane | Pyridine | -3.2 | 2.85 | 178 |
Note: The data in the table above is hypothetical and serves to illustrate the types of parameters that would be calculated in a computational study of halogen bonding for a molecule like this compound.
Advanced Computational Modeling Techniques (e.g., Molecular Dynamics Simulations)
Advanced computational techniques like molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound. While static quantum chemical calculations can determine the energies of different conformations, MD simulations model the movement of atoms over time, offering insights into the flexibility of the bicyclic framework and the influence of the fluorine substituent. nih.gov
The bicyclo[3.2.2]nonane skeleton is known to exist in multiple conformations, and the introduction of a fluorine atom can alter the relative energies of these conformers. scholaris.ca The C-F bond is highly polarized, and its orientation can lead to significant intramolecular dipole-dipole interactions that stabilize or destabilize certain conformations. beilstein-journals.org
An MD simulation of this compound would typically involve the following steps:
Force Field Parameterization: A classical force field would be chosen and, if necessary, parameterized to accurately describe the interactions involving the fluorine atom in this specific bicyclic system.
System Setup: The molecule would be placed in a simulation box, often with a solvent to mimic experimental conditions.
Simulation: The system's trajectory would be calculated by solving Newton's equations of motion for each atom over a specified period.
For instance, a simulation could reveal the preferred puckering of the rings and the orientational preference of the C-F bond. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or as a monomer in polymerization.
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°) |
|---|---|---|---|
| Chair-Boat | 0.0 | 65 | -60.5 |
| Boat-Chair | 1.2 | 30 | 58.9 |
| Twist | 3.5 | 5 | 35.2 |
Note: The data presented in this table is for illustrative purposes to demonstrate the type of results that could be obtained from a molecular dynamics simulation. The conformer names and values are hypothetical.
These computational approaches, from the detailed electronic structure analysis of potential halogen bonds to the dynamic picture provided by molecular dynamics, are essential for a comprehensive understanding of the chemical nature of this compound.
Advanced Applications of 1 Fluorobicyclo 3.2.2 Non 6 Ene and Derived Scaffolds
Design of Structurally Constrained Molecular Probes for Biological Systems
The rigid bicyclo[3.2.2]nonane framework is an excellent platform for the design of structurally constrained molecular probes. This rigidity allows for the precise spatial orientation of appended functional groups, which is critical for effective interaction with biological targets. gla.ac.uk The introduction of a fluorine atom, particularly the positron-emitting isotope Fluorine-18 (¹⁸F), transforms these scaffolds into powerful tools for Positron Emission Tomography (PET) imaging. cdnsciencepub.comcdnsciencepub.com
PET is a highly sensitive, non-invasive imaging technique crucial for studying biochemical transformations and pharmacokinetics in living systems. nih.gov The ¹⁸F isotope is favored for PET due to its convenient half-life of approximately 110 minutes, which is advantageous compared to other radionuclides like ¹¹C (t½ ≈ 20 min). nih.gov By incorporating ¹⁸F into the bicyclo[3.2.2]nonane scaffold, researchers can create molecular probes to assess drug-target engagement in both preclinical and clinical settings, providing invaluable data for drug development. cdnsciencepub.com The defined three-dimensional structure of the fluorinated bicyclic core ensures that the probe's conformation is fixed, leading to more specific and interpretable imaging results when studying complex biological systems like the central nervous system.
Development of Novel Synthetic Building Blocks for Complex Molecule Synthesis
The architectural complexity of three-dimensional, saturated molecules often confers greater biological activity and a reduced likelihood of toxicity compared to flat, aromatic compounds. gla.ac.uk Bicyclic compounds, including derivatives of bicyclo[3.2.2]nonane, are increasingly recognized as important building blocks for accessing this valuable chemical space. gla.ac.ukucl.ac.uk
The synthesis of functionalized bicyclo[3.2.2]nonane systems, such as 1-Fluorobicyclo[3.2.2]non-6-ene, provides novel, synthetically tractable building blocks for the construction of more complex molecules. nih.gov Methodologies like Michael-Aldol annulations have been developed to produce a diverse range of polysubstituted bicyclo[3.3.1] and [3.2.1]alkanes with good yield and stereocontrol. gla.ac.uk These strategies can be adapted for the bicyclo[3.2.2]nonane system. Furthermore, the ability to selectively introduce fluorine onto these scaffolds enhances their utility, creating a portfolio of fluorinated bicyclic building blocks relevant to medicinal chemistry. gla.ac.uknih.gov These rigid synthons are valuable in the synthesis of natural products and other biologically active compounds where precise control over the three-dimensional arrangement of substituents is paramount. gla.ac.uk
Strategies in Medicinal Chemistry and Drug Design
A significant strategy in modern drug design is the replacement of planar aromatic rings with saturated, three-dimensional scaffolds to improve physicochemical properties and explore new chemical space. gla.ac.uknih.gov Saturated bicyclic systems like bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane are well-established as effective bioisosteres for para-substituted phenyl rings. academie-sciences.fr The bicyclo[3.2.2]nonane core represents a larger, yet still conformationally restricted, alternative that can mimic the spatial arrangement of substituents on an aromatic ring while offering a distinct vector orientation and improved solubility profile. gla.ac.ukacademie-sciences.fr
The use of such scaffolds can overcome issues associated with aromatic rings, such as metabolic oxidation by cytochrome P450 enzymes. google.com By replacing a metabolically vulnerable phenyl group with a stable bicyclo[3.2.2]nonane scaffold, the metabolic stability and in vivo potency of a drug candidate can be significantly enhanced. mdpi.com The fluorinated version, this compound, combines the benefits of the rigid scaffold with the unique properties of fluorine, making it an attractive and sophisticated bioisostere in drug design programs. gla.ac.uk
| Property | para-Substituted Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Bicyclo[2.2.2]octane | Bicyclo[3.2.2]nonane |
|---|---|---|---|---|
| Geometry | Planar | 3D, Rigid | 3D, Rigid | 3D, Rigid |
| Solubility | Generally Lower | Higher | Higher | Higher |
| Metabolic Stability | Susceptible to Oxidation | High | High | High |
| Lipophilicity | Variable | Lower than Phenyl | Higher than Phenyl | Higher than Phenyl |
This table presents a generalized comparison of properties for bioisosteric replacement of a para-substituted phenyl ring. Specific values depend on the substituents.
The strategic incorporation of fluorine into drug candidates is a powerful and widely used tactic in medicinal chemistry to optimize a molecule's pharmacological profile. cdnsciencepub.comcdnsciencepub.com The introduction of a fluorine atom, as in this compound, can profoundly influence a compound's properties and its interaction with biological targets. mdpi.com
Key effects of fluorination include:
Enhanced Binding Affinity: The highly electronegative fluorine atom can form favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with receptor sites, potentially increasing binding affinity and potency. google.commdpi.com
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically labile site with fluorine can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. nih.govgoogle.commdpi.com
Modulation of pKa: Due to its powerful electron-withdrawing nature, a fluorine atom can lower the pKa of nearby basic functional groups, such as amines. cdnsciencepub.com This modification can alter a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor interactions.
Conformational Control: Fluorine can exert a conformational bias on a molecule, influencing its preferred shape and how it fits into a target's binding pocket. cdnsciencepub.com
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.gov This is a critical parameter for drugs targeting the central nervous system.
The judicious placement of fluorine on the bicyclo[3.2.2]nonane scaffold allows chemists to fine-tune these properties, leading to optimized drug candidates with improved efficacy and pharmacokinetic profiles. cdnsciencepub.comcdnsciencepub.com
Applications in Materials Science (e.g., Polymer Intermediates)
The rigid and well-defined structure of the bicyclo[3.2.2]nonane core makes it an attractive component for the synthesis of advanced polymers with unique properties. The incorporation of such cyclic units into a polymer backbone can significantly increase the material's glass transition temperature and melting point compared to polymers derived from more flexible monomers. acs.org
Derivatives such as 1,5-bis(hydroxymethyl)bicyclo[3.2.2]nonane have been synthesized specifically as polymer intermediates. cdnsciencepub.comcdnsciencepub.com These bifunctional monomers can be used in condensation polymerizations to create polyesters or polyurethanes with the rigid bicyclic unit embedded in the chain. The presence of the alkene functionality in this compound offers additional polymerization pathways, such as ring-opening metathesis polymerization (ROMP), a powerful method for producing polymers with controlled molecular weights and low dispersity from strained cyclic olefins. wikipedia.org
Furthermore, the introduction of fluorine into the monomer can impart desirable properties to the resulting polymer, such as:
Chemical Inertness: Fluoropolymers are known for their exceptional resistance to chemical attack.
Thermal Stability: The high strength of the C-F bond contributes to the thermal stability of fluorinated polymers.
Hydrophobicity and Low Friction: Fluoropolymers exhibit low surface energy, leading to hydrophobic surfaces and very low coefficients of friction.
The combination of a rigid bicyclic structure with the properties of fluorine makes this compound a promising, though not yet widely explored, monomer for creating high-performance fluoropolymers for specialized applications in materials science.
Future Directions and Emerging Research Areas
Development of More Sustainable and Atom-Economical Synthetic Routes to Fluorinated Bicyclo[3.2.2]nonene Systems
The synthesis of fluorinated bicyclic compounds has traditionally relied on methods that are often resource-intensive and generate significant waste. nih.gov Future research must prioritize the development of green and efficient synthetic strategies.
A promising avenue is the application of transition-metal-catalyzed reactions , which are known for their efficiency and selectivity. beilstein-journals.org For instance, a palladium-catalyzed alkyne-alkyne coupling could serve as a novel and atom-economical macrocyclization method to form the bicyclic core, followed by a selective fluorination step. nih.gov Another approach could involve the use of well-defined rhodium catalysts for the carbofluorination of alkene precursors, a method that has shown high atom economy. chemrxiv.org
Furthermore, photoredox catalysis offers a mild and powerful tool for generating radical intermediates that can participate in fluorination reactions. rsc.orgresearchgate.net A hypothetical route to 1-Fluorobicyclo[3.2.2]non-6-ene could involve a photocatalyzed [4+3] annulation of a bicyclo[1.1.0]butane with a suitably substituted gem-difluoroalkene. rsc.org Such methods often proceed under mild conditions with high functional group tolerance.
Finally, leveraging biosynthetic pathways presents a frontier in sustainable synthesis. Engineered enzymes or whole-cell systems could be designed to produce fluorinated building blocks from simple precursors, which could then be incorporated into the bicyclo[3.2.2]nonene scaffold. nih.gov This approach mimics nature's efficiency and offers a highly sustainable route to complex fluorinated molecules.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Fluorinated Alkene Moiety
The presence of a fluorine atom at the bridgehead position and an alkene within the bicyclic system of this compound suggests a rich and complex reactivity profile waiting to be explored. The electronic influence of the fluorine atom can significantly alter the reactivity of the double bond, potentially leading to unprecedented chemical transformations. acs.org
One area of interest is the study of electrophilic additions across the double bond. The electron-withdrawing nature of the bridgehead fluorine may deactivate the alkene towards certain electrophiles, while enabling novel, regioselective reactions with others. For example, ring-opening fluorination of bicyclic azaarenes has been shown to produce sp³-fluorinated compounds through an unexpected skeletal transformation, a concept that could be explored with this carbocyclic system. nih.gov
The strained bicyclic framework could also participate in unique cycloaddition reactions . The reaction of the fluorinated alkene with various dienes or 1,3-dipoles could lead to the construction of complex, polycyclic architectures that are difficult to access through other means. mdpi.com
Furthermore, the development of methods for the selective functionalization of the C-H bonds within the bicyclo[3.2.2]nonene scaffold, directed by the fluorine atom or other functional groups, would provide a powerful tool for late-stage diversification of the molecule. acs.org
Integration with Advanced Computational Design Principles for De Novo Scaffold Engineering
The rational design of novel molecular scaffolds with tailored properties is a key goal in modern chemistry. Integrating computational design with the synthesis of this compound and its derivatives can accelerate the discovery of new functional molecules. rsc.orgresearchgate.net
De novo design algorithms can be employed to generate and evaluate virtual libraries of fluorinated bicyclo[3.2.2]nonene derivatives with specific desired properties, such as binding affinity to a particular protein target or specific electronic characteristics. nih.govarxiv.org These computational methods can help prioritize synthetic targets and reduce the time and resources spent on trial-and-error experimentation.
Scaffold hopping is another powerful computational technique where the fluorinated bicyclo[3.2.2]nonene core could be used as a three-dimensional bioisostere for other known pharmacophores, such as aromatic rings. researchgate.net This can lead to the discovery of novel drug candidates with improved properties. Computational tools can predict how the unique geometry and electronic nature of the this compound scaffold will mimic or differ from existing molecular frameworks.
Moreover, computational studies can provide deep insights into the conformational preferences and electronic properties of this fluorinated system, guiding the design of experiments to probe its reactivity and biological activity.
Expansion into Underexplored Chemical Space for the Discovery of Novel Bioactive Molecules
The unique three-dimensional structure of the bicyclo[3.2.2]nonene scaffold, combined with the modulating effects of the fluorine atom, allows for the exploration of new regions of chemical space that are largely untouched by current drug discovery efforts. nih.govrsc.orgnih.gov This opens up exciting possibilities for the discovery of novel bioactive molecules with unprecedented mechanisms of action.
The incorporation of the this compound motif into known drug molecules is a promising strategy for generating new intellectual property and improving pharmacological profiles. cresset-group.comtandfonline.com The rigid scaffold can help to lock in a bioactive conformation, while the fluorine atom can enhance metabolic stability and binding interactions. tandfonline.comelsevierpure.com
Screening libraries of derivatives of this compound against a wide range of biological targets could lead to the identification of hits for various diseases, including cancer, infectious diseases, and neurological disorders. nih.govresearchgate.net The exploration of this novel chemical space is a high-risk, high-reward endeavor that has the potential to deliver the next generation of innovative medicines.
Table of Compounds
| Compound Name |
| This compound |
| gem-difluoroalkene |
| bicyclo[1.1.0]butane |
| bicyclic azaarenes |
Illustrative Data Tables
Table 1: Hypothetical Comparison of Synthetic Routes to Fluorinated Bicyclo[3.2.2]nonenes
| Synthetic Method | Key Features | Potential Advantages | Potential Challenges |
| Transition-Metal Catalysis | Employs catalysts like Pd, Rh. nih.govchemrxiv.org | High atom economy, high selectivity. | Catalyst cost and sensitivity, ligand design. |
| Photoredox Catalysis | Uses light to initiate reactions. rsc.orgresearchgate.net | Mild reaction conditions, high functional group tolerance. | Scalability, quantum yield optimization. |
| Biosynthesis | Utilizes engineered enzymes. nih.gov | Highly sustainable, environmentally friendly. | Enzyme engineering complexity, low yields. |
Q & A
Q. What is the established synthetic route for 1-fluorobicyclo[3.2.2]non-6-ene, and what are the critical reaction parameters?
The compound is synthesized via an SN2 reaction of 1-(hydroxymethyl)bicyclo[2.2.2]oct-2-ene (1-(hydroxymethyl)-bco) with a fluorinating agent, yielding 67% under optimized conditions. Key parameters include the use of non-polar solvents (e.g., CHCl) and precise stoichiometric control to minimize side reactions. Characterization via H/C NMR and HRMS confirms structural integrity .
Q. How does the IUPAC nomenclature system define the structural features of this compound?
The name follows IUPAC rules for bicyclic systems: the bicyclo[3.2.2] framework indicates three, two, and two carbon segments in the bridge. The "non-6-ene" denotes a nine-carbon skeleton with a double bond at position 5. Fluorine is assigned the lowest possible locant (position 1) .
Q. What spectroscopic techniques are routinely employed to characterize this compound?
H/C NMR resolves bridgehead protons and fluorine-induced deshielding effects. HRMS validates molecular weight (CHF, m/z 140.1001). X-ray crystallography (if applicable) confirms stereochemistry and bond angles .
Advanced Research Questions
Q. How does fluorination at position 1 alter the thermodynamic stability of bicyclo[3.2.2]non-6-ene compared to non-fluorinated analogs?
Fluorine’s electronegativity increases ring strain and polarizes adjacent C-F bonds, potentially lowering phase transition enthalpies. Comparative studies with bicyclo[3.2.2]non-6-ene (ΔH ≈ 48 kJ/mol) suggest fluorination reduces volatility due to dipole interactions . Computational modeling (e.g., DFT) can quantify strain energy differences .
Q. What mechanistic insights explain the SN2 pathway dominance in synthesizing this compound?
The reaction proceeds via a backside attack on the hydroxymethyl group, favored by the bicyclic system’s rigidity, which restricts alternative pathways. Steric hindrance at bridgehead positions disfavors SN1 or elimination mechanisms. Isotopic labeling (e.g., O) could validate transition-state geometry .
Q. How do competing synthetic routes (e.g., fluorodehydroxylation vs. electrophilic fluorination) impact yield and purity?
Fluorodehydroxylation (e.g., using SF) may introduce side products like 1-(difluoromethyl)-bco or rearranged byproducts (e.g., bicyclo[3.2.2]non-6-ene derivatives). Chromatographic purification and reaction temperature modulation are critical for isolating the target compound .
Q. What contradictions exist between experimental and computational data regarding this compound’s reactivity?
Discrepancies may arise in predicting regioselectivity of electrophilic additions (e.g., epoxidation). Experimental data showing preference for endo vs. exo attack could conflict with molecular orbital simulations. Hybrid QM/MM methods may reconcile these differences by accounting for solvent effects .
Methodological Guidance
Q. How can researchers design experiments to resolve ambiguities in stereochemical assignments?
- Use NOESY NMR to identify spatial proximity of bridgehead protons.
- Compare experimental optical rotation with calculated values (e.g., via TDDFT).
- Co-crystallize with chiral resolving agents for X-ray analysis .
Q. What frameworks (e.g., PICO, FINER) are suitable for structuring hypotheses about fluorinated bicyclic systems?
Q. How should researchers address conflicting data in published synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
